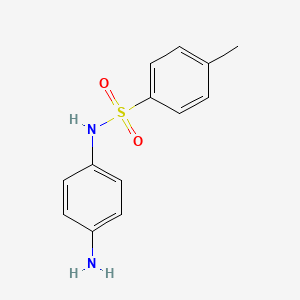

N-(4-Aminophenyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(4-aminophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDFMOOUKPSLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332579 | |

| Record name | N-(4-Aminophenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6380-08-1 | |

| Record name | N-(4-Aminophenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Aminophenyl)-4-methylbenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of N-(4-Aminophenyl)-4-methylbenzenesulfonamide: A Technical Guide

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of N-(4-Aminophenyl)-4-methylbenzenesulfonamide, a sulfonamide compound of interest in medicinal chemistry and materials science. This document outlines a reliable synthetic protocol and presents a full characterization profile, including physical properties and spectroscopic data, to ensure reproducibility and facilitate further research and development.

Synthesis of this compound

The synthesis of the title compound is reliably achieved through the nucleophilic substitution reaction between p-phenylenediamine and p-toluenesulfonyl chloride in an aqueous medium. The reaction is base-mediated to neutralize the hydrochloric acid byproduct.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from a published procedure.[1]

Materials:

-

p-Phenylenediamine (1 mmol, 0.108 g)

-

p-Toluene sulfonyl chloride (2 mmol, 0.3813 g)

-

Distilled water (20 ml)

-

3% Sodium carbonate solution

-

Methanol (for recrystallization)

Procedure:

-

To a 100 ml round-bottom flask, add p-phenylenediamine (1 mmol) and distilled water (20 ml).

-

Add p-toluene sulfonyl chloride (2 mmol) to the suspension.

-

Stir the suspension vigorously at room temperature for 10 hours.

-

Throughout the reaction, monitor the pH and maintain it between 8 and 9 by the dropwise addition of a 3% sodium carbonate solution.

-

After 10 hours, collect the light brown precipitate that has formed by vacuum filtration.

-

Wash the filtered solid thoroughly with distilled water to remove any inorganic impurities.

-

Dry the product completely.

-

For purification, grow light brown needles of the title compound by recrystallizing the crude product from methanol.[1]

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This involves analyzing its physical properties and acquiring various spectroscopic and crystallographic data.

Characterization Workflow

Caption: Logical workflow for the characterization of the synthesized compound.

Physical and Chemical Properties

The fundamental properties of the compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₃H₁₄N₂O₂S | [1][2][3] |

| Molecular Weight | 262.33 g/mol | [2][3] |

| Appearance | Light brown needles | [1] |

| Melting Point | 183-185 °C | [4] |

| Monoisotopic Mass | 262.07759887 Da | [2] |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of key functional groups. The characteristic absorption bands for sulfonamides are well-defined.[5]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amine & Sulfonamide) | Asymmetric & Symmetric Stretch | 3200 - 3400 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Methyl) | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1500 - 1600 |

| S=O (Sulfonyl) | Asymmetric Stretch | 1317 - 1344 |

| S=O (Sulfonyl) | Symmetric Stretch | 1147 - 1187 |

| S-N (Sulfonamide) | Stretch | 906 - 924 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for elucidating the molecular structure. The expected chemical shifts (δ) in ppm, relative to a standard solvent like DMSO-d₆, are tabulated below.

¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 10.0 | Singlet | 1H | SO₂-NH |

| ~ 7.55 | Doublet | 2H | Ar-H (ortho to SO₂) |

| ~ 7.30 | Doublet | 2H | Ar-H (meta to SO₂) |

| ~ 6.85 | Doublet | 2H | Ar-H (ortho to NH) |

| ~ 6.55 | Doublet | 2H | Ar-H (meta to NH) |

| ~ 5.10 | Broad Singlet | 2H | NH₂ |

| ~ 2.35 | Singlet | 3H | Ar-CH₃ |

¹³C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~ 145.2 | Ar-C -NH₂ |

| ~ 142.8 | Ar-C -CH₃ |

| ~ 138.5 | Ar-C -SO₂ |

| ~ 129.5 | Ar-C H (meta to SO₂) |

| ~ 127.3 | Ar-C H (ortho to NH) |

| ~ 126.8 | Ar-C H (ortho to SO₂) |

| ~ 125.1 | Ar-C -NH |

| ~ 114.0 | Ar-C H (meta to NH) |

| ~ 21.0 | Ar-C H₃ |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Expected [M]⁺: 262.33 (Average)

-

Expected [M]⁺: 262.0776 (Monoisotopic)[2]

Single-Crystal X-Ray Crystallography

The definitive structure of this compound has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes with two independent molecules in the asymmetric unit, both adopting a V-shaped conformation.[1]

| Parameter | Value |

| Crystal System | Orthorhombic |

| a | 5.0598 (3) Å |

| b | 14.7702 (11) Å |

| c | 35.026 (2) Å |

| Volume | 2617.7 (3) ų |

| Z | 8 |

| Dihedral Angle (between benzene rings) | 45.86 (13)° |

| C—S—N—C Torsion Angles | 67.9 (3)° and 70.2 (3)° |

Crystal data reported at a temperature of 296 K.[1]

The crystal structure is stabilized by a three-dimensional network of intermolecular N—H⋯O and N—H⋯N hydrogen bonds.[1]

Conclusion

This guide provides a robust and verifiable framework for the synthesis and characterization of this compound. The detailed experimental protocol allows for the straightforward preparation of the compound, while the comprehensive characterization data, including tabulated physical constants and spectroscopic assignments, serves as a reliable reference for researchers. The inclusion of crystallographic data offers definitive structural proof, underpinning the compound's identity and purity. This information is intended to support further investigation into the applications of this and related sulfonamide structures in drug discovery and materials science.

References

What are the physical and chemical properties of N-(4-Aminophenyl)-4-methylbenzenesulfonamide?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-(4-Aminophenyl)-4-methylbenzenesulfonamide. The information is compiled from various scientific sources and databases to serve as a foundational resource for research and development activities.

Chemical Identity and Structure

This compound, with the CAS number 6380-08-1 , is an aromatic sulfonamide. Its structure consists of a p-toluenesulfonyl group bonded to the nitrogen atom of p-phenylenediamine.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 6380-08-1 |

| Molecular Formula | C₁₃H₁₄N₂O₂S |

| Molecular Weight | 262.33 g/mol [1] |

| InChI | InChI=1S/C13H14N2O2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,14H2,1H3 |

| InChIKey | XKDFMOOUKPSLEM-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N |

Physical Properties

The physical properties of this compound are summarized in the table below. The compound is a solid at room temperature.

| Property | Value | Source |

| Melting Point | 183-185 °C | [2] |

| 185 °C | [3][4] | |

| Boiling Point (Predicted) | 453.7 ± 55.0 °C | [2] |

| Appearance | Light brown needles (recrystallized from methanol) | [2] |

| Solubility | No quantitative data available. Generally more soluble in polar solvents. Solubility is expected to be dependent on temperature and pH. | [5] |

Crystallographic Data

Single-crystal X-ray diffraction studies have revealed that this compound crystallizes in an orthorhombic system.[2] The molecule adopts a V-shaped conformation.[2] In the crystal lattice, molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, forming a three-dimensional network.[2]

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a | 5.0598 (3) Å |

| b | 14.7702 (11) Å |

| c | 35.026 (2) Å |

| Volume | 2617.7 (3) ų |

| Z | 8 |

| Dihedral Angle between Benzene Rings | 45.86 (13)° |

| C—S—N—C Torsion Angles | 67.9 (3)° and 70.2 (3)° |

Chemical Properties

The chemical properties are dictated by the presence of the sulfonamide linkage, an aromatic amine group, and two phenyl rings.

| Property | Value | Source |

| pKa (Predicted) | 10.43 ± 0.10 | [2] |

| Chemical Class | Sulfonamide | [6] |

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| Infrared (IR) | - N-H stretching vibrations (amine and sulfonamide) around 3300-3500 cm⁻¹ - Asymmetric and symmetric S=O stretching of the sulfonamide group around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ respectively - Aromatic C=C stretching around 1600-1450 cm⁻¹ |

| ¹H NMR | - Signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings - A singlet for the methyl (CH₃) group protons around 2.4 ppm - Broad singlets for the amine (NH₂) and sulfonamide (NH) protons; chemical shifts can vary depending on solvent and concentration |

| ¹³C NMR | - Signals in the aromatic region (approx. 110-150 ppm) for the carbon atoms of the phenyl rings - A signal for the methyl (CH₃) carbon around 21 ppm |

Experimental Protocols

Synthesis of this compound[2]

This protocol describes the synthesis via the reaction of p-toluenesulfonyl chloride with p-phenylenediamine.

Materials:

-

p-Toluene sulfonyl chloride

-

p-Phenylenediamine

-

Distilled water

-

Sodium carbonate solution (3%)

-

Methanol (for recrystallization)

Procedure:

-

Add p-toluene sulfonyl chloride (2 mmol, 0.3813 g) to a solution of p-phenylenediamine (1 mmol, 0.108 g) in 20 ml of distilled water in a 100 ml round-bottom flask.

-

Stir the resulting suspension for 10 hours at room temperature.

-

Maintain the pH of the reaction mixture between 8 and 9 by adding 3% sodium carbonate solution as needed.

-

Collect the light brown precipitate that forms by filtration.

-

Wash the precipitate with distilled water and then dry it.

-

For purification, recrystallize the crude product from methanol to obtain light brown needles of this compound.

Caption: Chemical synthesis workflow for this compound.

Single-Crystal X-ray Diffraction Analysis[2]

This outlines the general workflow for determining the crystal structure of the synthesized compound.

Procedure:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (e.g., by slow evaporation from a solvent like methanol).

-

Data Collection: Mount a selected crystal on a diffractometer (e.g., Bruker APEXII CCD). Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation) at a specific temperature (e.g., 296 K).

-

Data Reduction and Correction: Process the raw diffraction data. This includes cell refinement, data reduction, and applying an absorption correction (e.g., multi-scan).

-

Structure Solution: Solve the crystal structure using direct methods or other suitable techniques (e.g., using SHELXS97 software). This provides an initial model of the atomic positions.

-

Structure Refinement: Refine the structural model against the experimental diffraction data (e.g., using SHELXL97 software). This involves adjusting atomic positions, displacement parameters, and other variables to achieve the best fit between the calculated and observed structure factors. Hydrogen atoms can be located in difference Fourier maps and refined or placed in calculated positions.

-

Validation and Analysis: Analyze the final refined structure for geometric parameters (bond lengths, angles), intermolecular interactions (e.g., hydrogen bonds), and overall molecular conformation.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Biological Activity

There is currently no specific biological activity or pharmacological data reported in the peer-reviewed scientific literature for this compound.

However, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents. Molecules containing the benzenesulfonamide scaffold have been reported to exhibit a broad spectrum of biological activities, including:

-

Antimicrobial effects

-

Carbonic anhydrase inhibition [5]

-

Anticonvulsant activity

-

Anti-inflammatory properties (e.g., COX-2 inhibitors)

-

Diuretic effects

-

Anticancer activity

The presence of the sulfonamide moiety in this compound suggests that it could be a candidate for screening for various biological activities. However, dedicated studies are required to determine if this specific compound possesses any therapeutic potential.

References

- 1. This compound | C13H14N2O2S | CID 458884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-Aminophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. matrixscientific.com [matrixscientific.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of new MRP4 inhibitors from a library of FDA approved drugs using a high-throughput bioluminescence screen. | Sigma-Aldrich [sigmaaldrich.com]

"crystal structure of N-(4-Aminophenyl)-4-methylbenzenesulfonamide"

An In-depth Technical Guide on the Crystal Structure of N-(4-Aminophenyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of this compound, a sulfonamide derivative of significant interest in medicinal chemistry. The document details the crystallographic parameters, molecular geometry, and supramolecular features determined by single-crystal X-ray diffraction. Furthermore, it outlines the experimental protocols for the synthesis and crystallization of the title compound, providing a reproducible methodology for further investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug design and development, offering insights into the solid-state conformation and intermolecular interactions that can influence the physicochemical and biological properties of this class of compounds.

Introduction

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The therapeutic potential of sulfonamides is often dictated by their molecular structure and the intricate network of intermolecular interactions they form in the solid state. A thorough understanding of the crystal structure is therefore paramount for rational drug design and the development of new therapeutic agents. This guide focuses on the detailed crystallographic analysis of this compound (C₁₃H₁₄N₂O₂S). The title compound crystallized with two independent molecules in the asymmetric unit, both adopting V-shaped conformations.[2] The crystal structure is stabilized by a three-dimensional network of N—H⋯O and N—H⋯N hydrogen bonds.[2]

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement. [2]

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₁₃H₁₄N₂O₂S |

| Formula Weight | 262.32 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.0598 (3) |

| b (Å) | 14.7702 (11) |

| c (Å) | 35.026 (2) |

| V (ų) | 2617.7 (3) |

| Z | 8 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| μ (mm⁻¹) | 0.24 |

| Crystal Size (mm) | 0.41 × 0.35 × 0.20 |

| Data Collection | |

| Diffractometer | Bruker APEXII CCD |

| Absorption Correction | Multi-scan (SADABS) |

| Tmin / Tmax | 0.907 / 0.953 |

| Measured Reflections | 14160 |

| Independent Reflections | 6049 |

| Reflections with I > 2σ(I) | 3138 |

| Rint | 0.048 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.058 |

| wR(F²) | 0.122 |

| S (Goodness-of-fit) | 0.98 |

| Reflections | 6049 |

| Parameters | 345 |

| Δρmax / Δρmin (e Å⁻³) | 0.19 / -0.23 |

| Flack Parameter | -0.03 (8) |

Molecular and Crystal Structure

The asymmetric unit of this compound contains two independent molecules, designated as A and B.[2] Both molecules adopt a similar V-shaped conformation.[2]

Key conformational features: [2]

-

The dihedral angles between the benzene rings are identical at 45.86 (13)°.

-

The C—S—N—C torsion angles are similar, with values of 67.9 (3)° for molecule A and 70.2 (3)° for molecule B.

-

The bond angle sums around the sulfonamide nitrogen atoms (N1 and N3) are 349.4° and 344.1°, respectively, indicating a tendency towards a pyramidal geometry.

The crystal packing is dominated by a network of intermolecular hydrogen bonds. The molecules are linked by N—H⋯O and N—H⋯N interactions, which generates a three-dimensional network structure.[2]

Experimental Protocols

Synthesis of this compound[2]

-

To a 100 ml round-bottom flask containing p-phenylenediamine (1 mmol, 0.108 g) in distilled water (20 ml), add p-toluenesulfonyl chloride (2 mmol, 0.3813 g).

-

Stir the resulting suspension for 10 hours at room temperature.

-

Maintain the pH of the reaction mixture between 8 and 9 by the addition of a 3% sodium carbonate solution.

-

Collect the light brown precipitate that forms by filtration.

-

Wash the precipitate with distilled water and allow it to dry.

-

Recrystallize the crude product from methanol to obtain light brown needles of this compound.

Single-Crystal X-ray Diffraction[2]

-

Data Collection: A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer. Data was collected at 296 K using Mo Kα radiation.

-

Cell Refinement and Data Reduction: Cell refinement and data reduction were performed using the SAINT software package.

-

Structure Solution and Refinement: The crystal structure was solved using SHELXS97 and refined using SHELXL97.

-

Hydrogen Atom Treatment: The N-bound hydrogen atoms were located in a difference Fourier map and refined freely. The C-bound hydrogen atoms were placed in calculated positions and treated as riding atoms.

-

Molecular Graphics: The ORTEP-3 program was used to generate molecular graphics.

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the synthesis and structural characterization of this compound.

Caption: Experimental workflow for synthesis and crystallographic analysis.

References

Spectroscopic Profile of N-(4-Aminophenyl)-4-methylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-Aminophenyl)-4-methylbenzenesulfonamide (CAS No: 6380-08-1). Due to the limited availability of a complete, publicly accessible dataset, this guide combines available information with predicted spectroscopic values based on analogous structures. This document is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450-3350 | Strong, Broad | N-H stretch (asymmetric and symmetric, -NH₂) |

| ~3250 | Medium | N-H stretch (-SO₂NH-) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1620-1580 | Strong | N-H bend (-NH₂) and Aromatic C=C stretch |

| ~1500 | Strong | Aromatic C=C stretch |

| ~1340-1310 | Strong | Asymmetric SO₂ stretch |

| ~1170-1150 | Strong | Symmetric SO₂ stretch |

| ~900 | Medium | S-N stretch |

| ~830 | Strong | p-disubstituted benzene C-H bend |

Note: These are predicted values based on typical vibrational frequencies for sulfonamides and aromatic amines. Actual values may vary.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 | Doublet | 2H | Aromatic H (ortho to -SO₂) |

| ~7.25 | Doublet | 2H | Aromatic H (meta to -SO₂) |

| ~6.85 | Doublet | 2H | Aromatic H (ortho to -NH₂) |

| ~6.60 | Doublet | 2H | Aromatic H (meta to -NH₂) |

| ~5.50 | Broad Singlet | 2H | -NH₂ |

| ~9.80 | Singlet | 1H | -SO₂NH- |

| ~2.35 | Singlet | 3H | -CH₃ |

Solvent: DMSO-d₆. These are predicted chemical shifts. A ¹H NMR spectrum is reported to be available from Sigma-Aldrich, but the specific data is not publicly available.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | Aromatic C (para to -NH₂) |

| ~143.0 | Aromatic C (para to -CH₃) |

| ~138.0 | Aromatic C (ipso to -SO₂) |

| ~129.5 | Aromatic C (meta to -CH₃) |

| ~127.0 | Aromatic C (ortho to -SO₂) |

| ~125.0 | Aromatic C (ipso to -NH) |

| ~122.0 | Aromatic C (ortho to -NH₂) |

| ~114.0 | Aromatic C (meta to -NH₂) |

| ~21.0 | -CH₃ |

Solvent: DMSO-d₆. These are predicted chemical shifts based on analogous structures.

Table 4: Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 262 | High | [M]⁺ (Molecular Ion) |

| 172 | Medium | [M - C₆H₅NH]⁺ |

| 155 | High | [CH₃C₆H₄SO₂]⁺ |

| 107 | Medium | [NH₂C₆H₄NH]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Ionization Mode: Electron Ionization (EI). Fragmentation patterns are predicted.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A reported synthesis of this compound involves the reaction of p-toluenesulfonyl chloride with p-phenylenediamine.

Materials:

-

p-Toluenesulfonyl chloride

-

p-Phenylenediamine

-

Distilled water

-

Sodium carbonate solution (e.g., 1 M)

-

Methanol (for recrystallization)

Procedure:

-

Dissolve p-phenylenediamine in distilled water in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add p-toluenesulfonyl chloride to the stirring solution at room temperature.

-

Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a sodium carbonate solution.

-

Continue stirring the reaction mixture for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the precipitate thoroughly with distilled water to remove any unreacted starting materials and salts.

-

Dry the crude product in a desiccator or a vacuum oven.

-

Recrystallize the crude product from a suitable solvent, such as methanol, to obtain purified crystals of this compound.

Spectroscopic Analysis Protocols

Instrumentation:

-

Fourier Transform Infrared (FT-IR) Spectrometer

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the dried sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition for ¹H NMR:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the chemical shifts to TMS (0.00 ppm).

Data Acquisition for ¹³C NMR:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will likely be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

Instrumentation:

-

Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Sample Preparation (for EI):

-

Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

-

Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).

Data Acquisition:

-

Set the ionization energy (typically 70 eV for EI).

-

Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.

Caption: Correlation of functional groups with spectroscopic signals.

An In-depth Technical Guide to N-(4-Aminophenyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Aminophenyl)-4-methylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are a well-established group of compounds with a wide range of applications, most notably as antimicrobial drugs. However, their structural motifs are also prevalent in compounds developed for other therapeutic areas, including diuretics, anticonvulsants, and anti-inflammatory agents. This document provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, synthesis, and crystallographic data.

Chemical Identity and Properties

The IUPAC name for the compound is This compound . It is also known by other synonyms such as 4'-Amino-p-toluenesulfonanilide and 4-(p-toluenesulphonamido)aniline.

Table 1: Chemical Identifiers and Physical Properties

| Parameter | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 6380-08-1 | [1] |

| Molecular Formula | C₁₃H₁₄N₂O₂S | [1] |

| Molecular Weight | 262.33 g/mol | [1] |

| Melting Point | 182-184 °C | [2] |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Reference |

| FT-IR (KBr, ν, cm⁻¹) | 3414, 3329 (NH₂), 3246 (NH), 1317, 1155 (SO₂) | [2] |

| ¹H NMR (300 MHz, DMSO-d₆, δ, ppm) | 7.55-6.28 (m, 8H, Ar-H), 6.15 (s, 2H, NH₂), 4.7 (s, 1H, NH), 2.24 (s, 3H, CH₃) | [2] |

| ¹³C NMR | Data not available in the searched literature. | |

| Mass Spectrometry | Data not available in the searched literature. |

Synthesis

A common synthetic route to this compound involves the reaction of p-toluenesulfonyl chloride with p-phenylenediamine.

Experimental Protocol

Materials:

-

p-Toluenesulfonyl chloride (tosyl chloride)

-

1,4-phenylenediamine

-

Triethylamine

-

Dry benzene

-

Chloroform (for recrystallization)

Procedure: [2]

-

A mixture of toluene-4-sulfonyl chloride (0.01 moles), 1,4-phenylenediamine (0.01 moles), and triethylamine (0.01 moles) in 20 mL of dry benzene is refluxed for 6 hours.

-

The excess solvent is evaporated.

-

The resulting solid product is filtered off.

-

The crude product is recrystallized from chloroform to yield pure this compound.

Yield: 88%[2]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Crystallography

The crystal structure of this compound has been determined by X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with two independent molecules in the asymmetric unit.[3] Both molecules adopt a V-shaped conformation.[3]

Table 3: Crystal Data and Structure Refinement

| Parameter | Value | Reference |

| Crystal system | Orthorhombic | [3] |

| Space group | P2₁2₁2₁ | [3] |

| a (Å) | 5.0598 (3) | [3] |

| b (Å) | 14.7702 (11) | [3] |

| c (Å) | 35.026 (2) | [3] |

| Volume (ų) | 2617.7 (3) | [3] |

| Z | 8 | [3] |

| Radiation type | Mo Kα | [3] |

| Temperature (K) | 296 | [3] |

In the crystal, the molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, forming a three-dimensional network.[3]

Potential Applications and Further Research

The structural motif of this compound serves as a versatile scaffold in medicinal chemistry. Its derivatives have been investigated for a range of biological activities. For instance, analogs of this compound are being explored as inhibitors of DNA methylation, which is a key area of research in oncology.[4]

Further research could focus on:

-

Elucidation of the full spectral characterization, including ¹³C NMR and mass spectrometry.

-

Synthesis of a broader range of derivatives to explore structure-activity relationships for various biological targets.

-

In-depth investigation of its mechanism of action in relevant biological systems.

Conclusion

This technical guide provides a summary of the currently available information on this compound. The detailed synthesis protocol and crystallographic data offer a solid foundation for researchers working with this compound. While some spectroscopic data is available, a complete characterization is an area for future contribution to the scientific literature. The versatile structure of this sulfonamide suggests its potential as a building block for the development of novel therapeutic agents.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. tsijournals.com [tsijournals.com]

- 3. N-(4-Aminophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activities of N-(4-Aminophenyl)-4-methylbenzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of derivatives based on the N-(4-Aminophenyl)-4-methylbenzenesulfonamide core structure. This class of compounds, belonging to the broader family of sulfonamides, has garnered significant interest for its diverse pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties.

Core Synthesis and Derivatization

The foundational structure, this compound, serves as a versatile scaffold for the synthesis of a wide array of derivatives. The primary synthetic route involves the reaction of p-toluenesulfonyl chloride with p-phenylenediamine. The free amino group on the phenyl ring offers a reactive site for further modifications, such as the formation of Schiff bases, azo dyes, and other substituted analogues, allowing for the exploration of structure-activity relationships (SAR).

General Synthesis Workflow:

Caption: General workflow for the synthesis of the core scaffold and subsequent derivatization.

Antimicrobial Activity

Sulfonamide derivatives are historically significant antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Derivatives of this compound, particularly Schiff bases and metal complexes, have been evaluated for their activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) data for a comprehensive library of this compound derivatives is limited in the available literature, the following table presents representative MIC values for related sulfonamide Schiff base derivatives to illustrate their potential antimicrobial efficacy.

| Compound Type | Derivative/Substituent | S. aureus MIC (mg/mL) | E. coli MIC (mg/mL) | E. faecalis MIC (mg/mL) | Reference |

| Sulfanilamide Schiff Base | 4-Nitrobenzylidene | >1 | 1 | >1 | [1] |

| Sulfanilamide Schiff Base | 4-Chlorobenzylidene | 0.014 | >1 | >1 | [1] |

| Sulfanilamide Schiff Base | 2,4-Dichlorobenzylidene | 0.014 | >1 | >1 | [1] |

| Sulfanilamide Schiff Base | 3-Hydroxybenzylidene | >1 | >1 | 0.058 | [1] |

Note: The data presented is for sulfanilamide Schiff bases, which are structurally related to derivatives of this compound and serve to indicate the potential activity of this class of compounds.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Bacterial strains are cultured overnight, and the suspension is adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 16-20 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

The anticancer potential of sulfonamides is an area of active research. These compounds can exert their effects through various mechanisms, including the inhibition of carbonic anhydrases, which are overexpressed in many tumors, and the disruption of microtubule polymerization. Metal complexes of sulfonamide derivatives have also shown significant cytotoxic activity against various cancer cell lines.

Quantitative Data: Anticancer Activity (Cytotoxicity)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various benzenesulfonamide derivatives against different cancer cell lines, demonstrating the potential of this chemical class as anticancer agents.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzenesulfonamide-Triazole | 17e | HEPG-2 (Liver) | 3.44 | [2] |

| Benzenesulfonamide-Triazole | 17f | HEPG-2 (Liver) | 5.21 | [2] |

| Benzenesulfonamide-Triazole | 17g | HEPG-2 (Liver) | 4.87 | [2] |

| Benzenesulfonamide-Triazole | 17h | HEPG-2 (Liver) | 15.03 | [2] |

| Benzenesulfonamide-Triazole | 17e-h (Range) | MCF-7 (Breast) | 10.63 - 25.11 | [2] |

Note: The data represents various benzenesulfonamide derivatives, highlighting the general anticancer potential of the structural class.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or SDS).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Biological Screening Workflow:

Caption: A typical workflow for the biological screening of newly synthesized compounds.

Enzyme Inhibition

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Several CA isoforms are involved in pathological processes, including cancer and glaucoma, making them attractive drug targets. Benzenesulfonamides are a well-established class of CA inhibitors.

Quantitative Data: Carbonic Anhydrase Inhibition

The following table presents the inhibition constants (Ki) for a series of N-((4-sulfamoylphenyl)carbamothioyl) amide derivatives, which share the 4-sulfamoylphenyl core, against various human carbonic anhydrase (hCA) isoforms.

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA VII Ki (nM) | Reference |

| 3g | 13.3 | 10.3 | 9.8 | |

| 3h | 15.6 | 12.1 | 10.5 | |

| 3i | 45.4 | 33.7 | 15.6 | |

| 3j | 50.2 | 35.8 | 19.9 | |

| 3k | 65.5 | 40.1 | 25.3 | |

| Acetazolamide (Standard) | 250 | 12.1 | 2.5 |

Note: These derivatives are not of the exact core structure but demonstrate the potent CA inhibitory activity of related sulfonamides.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

-

Enzyme and Inhibitor Preparation: A solution of the purified CA isoenzyme is prepared in a suitable buffer (e.g., Tris-HCl). The inhibitor is dissolved in a solvent like DMSO and diluted to various concentrations.

-

Reaction Mixture: The enzyme and inhibitor are pre-incubated to allow for binding.

-

CO2 Hydration Measurement: The assay is initiated by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated buffer in a stopped-flow instrument.

-

Data Acquisition: The subsequent pH change, resulting from the enzymatic hydration of CO2, is monitored over time using a pH indicator.

-

Data Analysis: The initial rates of the reaction are calculated, and the inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models.

Anti-inflammatory Activity and Signaling Pathways

The anti-inflammatory potential of sulfonamide derivatives is often linked to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

Potential Mechanism of Action: NF-κB Pathway Inhibition

Derivatives of this compound may exert anti-inflammatory effects by interfering with the NF-κB signaling cascade. This can occur at several points, such as inhibiting the IκB kinase (IKK) complex, which would prevent the degradation of the inhibitory protein IκBα and subsequently block the nuclear translocation of the active NF-κB dimer.

Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by sulfonamide derivatives.

Conclusion

Derivatives of this compound represent a promising class of compounds with a wide spectrum of biological activities. The synthetic accessibility of the core scaffold allows for extensive chemical modification, enabling the fine-tuning of their pharmacological properties. While further research is required to establish comprehensive structure-activity relationships and to identify specific lead compounds for clinical development, the existing data strongly supports the continued exploration of this chemical space for novel antimicrobial, anticancer, and anti-inflammatory agents. This guide provides a foundational understanding of the current knowledge and methodologies pertinent to the investigation of these versatile molecules.

References

- 1. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of N-(4-Aminophenyl)-4-methylbenzenesulfonamide: A Scaffold for Medicinal Chemistry Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-(4-aminophenyl)-4-methylbenzenesulfonamide core, a key structural motif, has emerged as a versatile and privileged scaffold in the field of medicinal chemistry. Its inherent synthetic accessibility and the presence of reactive functional groups—a primary aromatic amine and a sulfonamide nitrogen—provide a fertile ground for the development of a diverse array of therapeutic agents. This technical guide delves into the utility of this scaffold, offering a comprehensive overview of its application in the design and synthesis of potent enzyme inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

This compound, with the chemical formula C₁₃H₁₄N₂O₂S, possesses a molecular weight of 262.33 g/mol .[1][2] Key physical characteristics are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 6380-08-1 | [1][2] |

| Molecular Formula | C₁₃H₁₄N₂O₂S | [1][2] |

| Molecular Weight | 262.33 g/mol | [1][2] |

| Melting Point | 185°C | [2] |

Synthesis of the Core Scaffold

The synthesis of this compound is a straightforward and well-documented process. A common and efficient method involves the reaction of p-toluenesulfonyl chloride with p-phenylenediamine.

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

p-Toluene sulfonyl chloride

-

p-Phenylenediamine

-

Distilled water

-

Sodium carbonate solution (3%)

-

Methanol

Procedure:

-

To a solution of p-phenylenediamine (1 mmol, 0.108 g) in distilled water (20 ml) in a 100 ml round-bottom flask, add p-toluene sulfonyl chloride (2 mmol, 0.3813 g).

-

Stir the resulting suspension at room temperature for 10 hours.

-

Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a 3% sodium carbonate solution.

-

Upon completion of the reaction, a light brown precipitate will form.

-

Filter the precipitate and wash it thoroughly with distilled water.

-

Dry the collected solid.

-

For further purification, recrystallize the crude product from methanol to obtain light brown needles of this compound.

Application as a Scaffold in Drug Discovery

The this compound scaffold has been successfully employed in the development of inhibitors for two key enzyme classes with significant therapeutic relevance: carbonic anhydrases and DNA methyltransferases.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer. The sulfonamide group is a well-established zinc-binding group, making the this compound scaffold an excellent starting point for the design of potent and selective CA inhibitors.

The following table summarizes the inhibitory activity of various derivatives based on the benzenesulfonamide scaffold against different human carbonic anhydrase (hCA) isoforms.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Derivative 3g | 4.07 ± 0.38 | - | - | - | [3] |

| Derivative 3c | - | 10.68 ± 0.98 | - | - | [3] |

| Compound 12i | - | - | 38.8 | - | [4] |

| Compound 5a | - | - | 134.8 | - | [4] |

Note: '-' indicates data not reported in the cited source.

Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and hCA XII, play a crucial role in maintaining the pH homeostasis of the tumor microenvironment. By catalyzing the hydration of CO₂, they contribute to an acidic extracellular pH and an alkaline intracellular pH, which promotes tumor growth, invasion, and metastasis. Inhibition of these enzymes can disrupt this pH balance, leading to cancer cell death.

References

- 1. Regulation of Canonical Oncogenic Signaling Pathways in Cancer via DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oncology.ox.ac.uk [oncology.ox.ac.uk]

- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of N-(4-Aminophenyl)-4-methylbenzenesulfonamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Aminophenyl)-4-methylbenzenesulfonamide, a simple sulfonamide, serves as a scaffold for a diverse range of biologically active molecules. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, focusing on their synthesis, biological evaluation, and the molecular interactions that govern their activity. While a comprehensive SAR study on a single, homologous series of this compound analogs is not extensively available in the public domain, this guide synthesizes data from various studies on closely related sulfonamide analogs to elucidate key structural determinants for biological activity. The primary activities discussed include antibacterial, carbonic anhydrase inhibition, and anticancer effects.

Synthesis of this compound and its Analogs

The core structure of this compound is typically synthesized through the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with p-phenylenediamine. Variations in the substitution pattern on either the aniline ring or the benzenesulfonamide ring are achieved by using appropriately substituted starting materials.

A general synthetic workflow is depicted below:

Further modifications, such as acylation or alkylation of the amino group, can introduce additional diversity to the analog library.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents. The following sections summarize the SAR for different biological activities based on available data for related sulfonamide compounds.

Antibacterial Activity

Sulfonamides are classic antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The structural similarity of sulfonamides to p-aminobenzoic acid (PABA), the natural substrate of DHPS, is the basis for their antibacterial action.[1]

Key SAR Observations:

-

The p-amino group: An unsubstituted amino group at the para position of the phenyl ring attached to the sulfonamide nitrogen is generally crucial for antibacterial activity. This group mimics the p-amino group of PABA.

-

The sulfonamide linkage: The -SO2NH- linker is essential. Modifications to this group often lead to a loss of activity.

-

Substituents on the benzenesulfonyl ring: The 4-methyl group in the parent compound can be replaced by other small, lipophilic groups without a significant loss of activity. However, large or highly polar substituents are generally detrimental.

-

Substituents on the N-phenyl ring: The nature of the substituent on the aniline ring significantly influences the antibacterial potency. The degree of ionization (pKa) of the sulfonamide is a critical factor, with optimal activity often observed for compounds with a pKa between 6.0 and 8.0.[2]

| Analog Scaffold | Substituent (R) | Target Organism | Activity (MIC in µg/mL) | Reference |

| N-(4-R-phenyl)sulfanilamide | -H | Actinobacillus pleuropneumoniae | >128 | [2] |

| N-(4-R-phenyl)sulfanilamide | -COCH3 | Actinobacillus pleuropneumoniae | 64 | [2] |

| N-(4-R-phenyl)sulfanilamide | -Cl | Actinobacillus pleuropneumoniae | 32 | [2] |

| N-(4-R-phenyl)sulfanilamide | -NO2 | Actinobacillus pleuropneumoniae | 16 | [2] |

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) data for N-phenylsulfanilamide analogs against Actinobacillus pleuropneumoniae. This table illustrates the general trend of how electron-withdrawing groups on the N-phenyl ring can influence antibacterial activity, as suggested by the principles outlined in the cited literature. Actual values would need to be determined experimentally for a specific series of this compound analogs.

Carbonic Anhydrase Inhibition

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. The primary sulfonamide group (-SO2NH2) is a key zinc-binding group. While the core structure of this compound does not possess a primary sulfonamide, its analogs where the amino group is part of a larger heterocyclic system or where a primary sulfonamide is present on one of the rings, are of interest. For the purpose of this guide, we will consider the SAR of benzenesulfonamides with substitutions that can be conceptually applied to analogs of the core topic.

Key SAR Observations:

-

The Sulfonamide Group: A primary, unsubstituted sulfonamide group is the most effective zinc-binding moiety.

-

Aromatic/Heterocyclic Core: The nature of the aromatic or heterocyclic ring to which the sulfonamide is attached influences isoform selectivity and potency.

-

"Tail" Modifications: Substitutions on the aromatic ring (the "tail") can extend into different regions of the enzyme's active site, leading to enhanced affinity and selectivity.[3] Lipophilic tails often interact with hydrophobic pockets in the active site.

| Analog Scaffold | Substituent (R) | Isoform | Inhibition Constant (Ki in nM) | Reference |

| 4-(triazol-1-yl)benzenesulfonamide | -H | hCA II | 755 | [3] |

| 4-(triazol-1-yl)benzenesulfonamide | -Phenyl | hCA II | 30.1 | [3] |

| 4-(triazol-1-yl)benzenesulfonamide | -Cyclohexylmethyl | hCA II | 45.2 | [3] |

| 4-(triazol-1-yl)tetrafluorobenzenesulfonamide | -Phenyl | hCA II | 38.5 | [3] |

| 4-(triazol-1-yl)tetrafluorobenzenesulfonamide | -Cyclohexylmethyl | hCA II | 33.7 | [3] |

| Acetazolamide (Standard) | - | hCA II | 12.0 | [3] |

Table 2: Inhibition constants (Ki) of benzenesulfonamide analogs against human carbonic anhydrase II (hCA II). This data demonstrates how modifications to the "tail" of the molecule can significantly impact inhibitory potency.

Anticancer Activity

The anticancer potential of sulfonamide derivatives is an active area of research. Their mechanisms of action can be diverse, including inhibition of carbonic anhydrases (particularly tumor-associated isoforms like CA IX and XII), disruption of microtubule polymerization, and inhibition of protein kinases.

Key SAR Observations:

-

Carbonic Anhydrase IX and XII Inhibition: Analogs that selectively inhibit these tumor-associated isoforms are of great interest. The SAR principles are similar to those for other CAs, but with an emphasis on modifications that exploit differences in the active site to achieve selectivity.

-

Kinase Inhibition: Certain sulfonamide-containing scaffolds have been shown to inhibit various protein kinases. The specific SAR depends on the kinase target, but generally involves interactions with the ATP-binding pocket.[4][5]

-

Tubulin Polymerization Inhibition: Some sulfonamide analogs act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis.[6]

| Analog Scaffold | Substituent (R) | Cell Line | Activity (IC50 in µM) | Reference |

| Benzenesulfonamide derivative | -N(5-methyl-1,3,4-thiadiazol-2-yl) | U87 (Glioblastoma) | 58.6 | [7] |

| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate | 3,4,5-trimethoxy | A549 (Lung) | 0.0018 | [6] |

| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate | 4-methoxy | A549 (Lung) | 0.0031 | [6] |

| Combretastatin A-4 (Standard) | - | A549 (Lung) | 0.0029 | [6] |

Table 3: Anticancer activity (IC50) of selected sulfonamide analogs. This table highlights the potent anticancer activity of certain sulfonamide derivatives, with some exhibiting nanomolar efficacy.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of this compound analogs.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solution of the test compound in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

-

Preparation of Inoculum: A bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: The test compound is serially diluted (usually two-fold) in CAMHB in the wells of a 96-well plate to cover a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum, no compound) and a sterility control well (broth only) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of compounds against carbonic anhydrase can be determined by monitoring the hydrolysis of p-nitrophenyl acetate (p-NPA).[9]

Materials:

-

Purified carbonic anhydrase isoenzyme (e.g., hCA II)

-

Tris-SO4 buffer (pH 7.6)

-

p-Nitrophenyl acetate (p-NPA) solution in acetonitrile

-

Test compound solutions at various concentrations

-

96-well UV-transparent microplates

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In each well of the microplate, add Tris-SO4 buffer, the test compound solution, and the enzyme solution. A control reaction without the inhibitor is also prepared.

-

Pre-incubation: The plate is incubated for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the p-NPA substrate solution to each well.

-

Measurement: The rate of hydrolysis of p-NPA to p-nitrophenol is monitored by measuring the increase in absorbance at 348 nm over time.

-

Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be subsequently calculated using the Cheng-Prusoff equation.

Signaling Pathways

While the direct modulation of specific signaling pathways by this compound itself is not well-documented, some sulfonamide-containing drugs have been shown to influence cellular signaling. For instance, certain sulfonamide diuretics may modulate inflammatory responses by affecting pathways such as the nuclear factor kappa B (NF-κB) signaling cascade.[10] This is often an indirect effect related to their primary mechanism of action. The inhibition of tumor-associated carbonic anhydrases by sulfonamides can also impact signaling pathways related to tumor metabolism and pH regulation, which are critical for cancer cell survival and proliferation.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, biological evaluation, and structure-activity relationships of substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates as new tubulin inhibitors mimicking combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of N-(4-Aminophenyl)-4-methylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Aminophenyl)-4-methylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class. While specific research on the therapeutic targets and mechanisms of action of this particular molecule is not publicly available, the broader class of benzenesulfonamide derivatives has been extensively studied and has yielded numerous compounds with significant therapeutic applications. This technical guide will provide an in-depth overview of the potential therapeutic targets for this compound based on the known activities of structurally related compounds. We will explore the established roles of benzenesulfonamides as antibacterial agents, carbonic anhydrase inhibitors, and anticancer therapeutics, providing a framework for the potential investigation of this specific molecule.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of related benzenesulfonamide compounds, several potential therapeutic targets can be postulated for this compound.

Dihydropteroate Synthase (DHPS) in Microbes

Mechanism of Action: The foundational therapeutic application of sulfonamides is their role as antibacterial agents. They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). DHPS is a key enzyme in the folic acid synthesis pathway, which is essential for bacterial DNA and protein synthesis. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, leading to a bacteriostatic effect.[1][2][3] Humans are unaffected by this mechanism as they obtain folic acid from their diet.

Potential Application: this compound could potentially be investigated for its antimicrobial activity against various bacterial strains.

Signaling Pathway:

Caption: Potential inhibition of the bacterial folic acid synthesis pathway by this compound.

Carbonic Anhydrases (CAs)

Mechanism of Action: Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[4] CAs are involved in numerous physiological processes, including pH regulation, fluid secretion, and tumorigenesis. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

Potential Application: Investigation into the inhibitory activity of this compound against various human CA isoforms (e.g., CA I, II, IX, and XII) could reveal its potential as a therapeutic agent for CA-related disorders.

Experimental Workflow:

Caption: A generalized workflow for evaluating the carbonic anhydrase inhibitory potential.

Protein Kinases in Cancer

Mechanism of Action: The benzenesulfonamide scaffold is present in several approved and investigational anticancer drugs that target protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. For example, some benzenesulfonamide derivatives have been shown to inhibit receptor tyrosine kinases like TrkA, which is implicated in the progression of glioblastoma.[5]

Potential Application: this compound could be screened against a panel of protein kinases to identify potential anticancer activity.

Signaling Pathway:

Caption: Potential mechanism of anticancer activity through receptor tyrosine kinase inhibition.

Quantitative Data

As there is no specific biological data available for this compound in the public domain, we present a table of representative quantitative data for other benzenesulfonamide derivatives against various targets to illustrate the potential range of activity.

| Compound Class | Target | IC50 / Ki | Reference |

| Benzenesulfonamide derivatives | Tropomyosin receptor kinase A (TrkA) | IC50: ~58.6 µM | [5] |

| Benzenesulfonamide derivatives | Carbonic Anhydrase II (hCA II) | Ki: ~1.5 - 38.9 nM | [4] |

| Benzenesulfonamide derivatives | Carbonic Anhydrase IX (hCA IX) | Ki: ~0.8 - 12.4 nM | [4] |

Experimental Protocols

Detailed experimental protocols for evaluating the potential therapeutic activities of this compound would be analogous to those used for other sulfonamide derivatives. Below are generalized methodologies for key experiments.

Antibacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.

Methodology (Broth Microdilution):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carbonic Anhydrase Inhibition Assay

Objective: To measure the inhibitory effect of the compound on the enzymatic activity of purified human carbonic anhydrase isoforms.

Methodology (Esterase Assay):

-

Purify recombinant human CA isoforms (e.g., CA I, II, IX, XII).

-

Prepare various concentrations of this compound.

-

In a 96-well plate, add the CA enzyme, the inhibitor (compound), and a buffer solution.

-

Initiate the enzymatic reaction by adding a substrate such as 4-nitrophenyl acetate.

-

Monitor the hydrolysis of the substrate by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a spectrophotometer.

-

Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

In Vitro Kinase Inhibition Assay

Objective: To assess the ability of the compound to inhibit the activity of specific protein kinases.

Methodology (e.g., ADP-Glo™ Kinase Assay):

-

Prepare a reaction mixture containing the kinase of interest, a suitable substrate (peptide or protein), ATP, and the test compound at various concentrations.

-

Incubate the mixture to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

-

Measure the luminescence using a luminometer. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Conclusion

While direct biological data for this compound is currently lacking in scientific literature, the well-established therapeutic roles of the benzenesulfonamide scaffold provide a strong rationale for investigating its potential as an antibacterial, carbonic anhydrase inhibiting, or anticancer agent. The experimental protocols and potential signaling pathways outlined in this guide offer a foundational framework for researchers and drug development professionals to explore the therapeutic promise of this compound. Further research is warranted to elucidate the specific biological activities and potential clinical applications of this compound.

References

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C13H14N2O2S | CID 458884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N-(4-Aminophenyl)-4-methylbenzenesulfonamide, a key intermediate in various chemical and pharmaceutical applications. The document details the reaction mechanisms, experimental protocols, and quantitative data associated with its synthesis, offering valuable insights for professionals in organic synthesis and drug development.

Introduction

This compound is a sulfonamide derivative of significant interest due to its structural role in the development of various biologically active compounds. Its synthesis is typically achieved through multi-step reaction pathways that require careful control of reaction conditions to ensure high yield and purity. This guide will explore the two predominant synthetic strategies for obtaining this compound.

Synthetic Pathways and Reaction Mechanisms

The synthesis of this compound is primarily accomplished through two effective routes:

-

Route 1: The sulfonylation of p-nitroaniline with p-toluenesulfonyl chloride, followed by the reduction of the nitro group.

-

Route 2: The formation of an acetylated intermediate from 4-aminoacetophenone and p-toluenesulfonyl chloride, followed by deacetylation.

Route 1: Sulfonylation of p-Nitroaniline and Subsequent Reduction

This pathway involves an initial nucleophilic attack of the amino group of p-nitroaniline on the sulfur atom of p-toluenesulfonyl chloride, forming N-(4-nitrophenyl)-4-methylbenzenesulfonamide. The nitro group of this intermediate is then reduced to the desired primary amine.

Reaction Mechanism:

The first step is a classic sulfonamide formation. The lone pair of electrons on the nitrogen atom of p-nitroaniline attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen to yield the sulfonamide. The electron-withdrawing nature of the nitro group makes the amino group of p-nitroaniline less nucleophilic than aniline, but the reaction proceeds effectively under appropriate conditions[1][2].

The second step is the reduction of the nitro group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) or metal-acid combinations (e.g., Sn/HCl or Fe/AcOH)[3][4].

Route 2: Deacetylation of N-(4-acetylphenyl)-4-methylbenzenesulfonamide

This alternative route begins with the reaction of 4-aminoacetophenone with p-toluenesulfonyl chloride to form N-(4-acetylphenyl)-4-methylbenzenesulfonamide. The acetyl group is then removed to yield the final product.

Reaction Mechanism:

Similar to the first route, the initial step is the formation of a sulfonamide. The subsequent deacetylation can be performed under acidic or basic conditions.

-

Acid-catalyzed deacetylation: The mechanism involves protonation of the acetyl carbonyl oxygen, making the carbonyl carbon more electrophilic. A nucleophile (e.g., water) then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid yield the aminophenyl sulfonamide[5][6].

-

Base-catalyzed deacetylation: This mechanism involves the nucleophilic attack of a hydroxide ion on the acetyl carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the amide anion, which is then protonated to give the final product[5][6][7].

Experimental Protocols

The following are generalized experimental protocols derived from the literature. Researchers should optimize these conditions for their specific laboratory settings.

Protocol for Route 1: Sulfonylation of p-Nitroaniline and Reduction

Step 1: Synthesis of N-(4-Nitrophenyl)-4-methylbenzenesulfonamide

-

Dissolve p-nitroaniline in a suitable solvent such as pyridine or dichloromethane (DCM) in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride to the cooled solution with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain N-(4-nitrophenyl)-4-methylbenzenesulfonamide[2][8].

Step 2: Reduction of N-(4-Nitrophenyl)-4-methylbenzenesulfonamide

-

Suspend N-(4-nitrophenyl)-4-methylbenzenesulfonamide in ethanol or a mixture of ethanol and water in a hydrogenation vessel.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the mixture vigorously at room temperature for several hours until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield this compound[3][4].

Protocol for Route 2: Deacetylation of N-(4-acetylphenyl)-4-methylbenzenesulfonamide

Step 1: Synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide

-

Dissolve 4-aminoacetophenone in dichloromethane (CH₂Cl₂) in a reaction flask.

-

Add a catalytic amount of pyridine.

-

Add p-toluenesulfonyl chloride to the mixture.

-

Stir the reaction at room temperature for approximately 5 hours.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with water and air dry to obtain the pure product[9].

Step 2: Deacetylation

-

Acidic Conditions:

-

Reflux the N-(4-acetylphenyl)-4-methylbenzenesulfonamide in a mixture of a strong mineral acid (e.g., HCl) and an alcohol (e.g., methanol or ethanol) for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, neutralize the reaction mixture with a base (e.g., NaHCO₃) and extract the product with an organic solvent.

-

Dry the organic layer, and evaporate the solvent to obtain the final product[5][6].

-

-

Basic Conditions:

-

Reflux the acetylated intermediate in an aqueous or alcoholic solution of a strong base (e.g., NaOH or KOH).

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with an acid.

-